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Biotin-PEG11-Amine

Biotinylation Avidin-Biotin Binding Steric Accessibility

Short biotin linkers often cause steric occlusion that blocks avidin/streptavidin binding in immunoassays and pull-downs. Biotin-PEG11-Amine eliminates this with its 11-unit PEG spacer (~45-50 Å), providing the optimal balance between reach and solubility. • Forms stable amide bonds with carboxyls, NHS esters, and 5′-phosphates. • Reduces steric hindrance in ELISA, SPR biosensing, and PROTAC ternary complex formation. • Supplied as ≥98% (HPLC) monodisperse powder; stored at -20°C. Bulk quantities available for continuous lab supply.

Molecular Formula C34H66N4O13S
Molecular Weight 770.98
CAS No. 1418022-42-0; 604786-74-5
Cat. No. B2622838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG11-Amine
CAS1418022-42-0; 604786-74-5
Molecular FormulaC34H66N4O13S
Molecular Weight770.98
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
InChIInChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
InChIKeySHPHAOSBFNWGAC-PHDGFQFKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-PEG11-Amine (CAS 1418022-42-0): Monodisperse Heterobifunctional PEG11 Linker for Bioconjugation and PROTAC Synthesis


Biotin-PEG11-Amine (CAS 1418022-42-0; 604786-74-5) is a monodisperse, heterobifunctional bioconjugation reagent consisting of a biotin moiety, an 11-unit polyethylene glycol (PEG11) spacer, and a terminal primary amine group . With molecular formula C34H66N4O13S and a molecular weight of 770.97–771.0 g/mol, this compound functions as a biotin-labeled PROTAC (PROteolysis TArgeting Chimera) linker within the PEG-based linker class . The amine group enables stable amide bond formation with carboxyl groups, NHS esters, or 5′-phosphate groups, while the biotin moiety provides high-affinity binding to avidin and streptavidin systems . The compound exhibits solubility in DMSO, DMF, DCM, and aqueous media, and is supplied as a white to almost white powder with standard purity specifications of ≥93% to 98% by HPLC [1][2].

Why Biotin-PEG11-Amine Cannot Be Interchanged with Shorter or Longer Biotin-PEGn-Amine Analogs


Biotin-PEG11-Amine belongs to the Biotin-PEGn-Amine homologous series (where n = 2, 3, 4, 6, 8, 11, 12, 23, etc.), but the PEG spacer length is not a mere interchangeable parameter—it directly governs steric accessibility, aqueous solubility, non-specific binding propensity, and conjugate hydrodynamic radius [1]. Shorter PEG variants (e.g., n = 2–4) reduce the distance between biotin and the conjugated biomolecule, which can sterically hinder avidin/streptavidin binding when the target protein or surface is bulky . Conversely, excessively long PEG chains (e.g., n = 23) increase the conjugate's hydrodynamic volume, potentially reducing biotin accessibility due to chain entanglement or folding, and may alter pharmacokinetic profiles in drug delivery contexts [2]. The PEG11 length (~11 ethylene oxide units, ~45–50 Å extended) occupies a balanced design space that has emerged as a preferred length in commercial biotinylation reagents, providing sufficient spacing to minimize steric hindrance while maintaining manageable molecular dimensions [3].

Quantitative Differentiation of Biotin-PEG11-Amine Versus Biotin-PEGn-Amine Analogs: Evidence-Based Selection Metrics


Spacer Length: Biotin-PEG11-Amine (11 Ethylene Oxide Units) Versus Shorter Biotin-PEGn-Amine Variants

Biotin-PEG11-Amine contains exactly 11 ethylene oxide repeat units (PEG11), corresponding to a molecular formula C34H66N4O13S and an extended chain length of approximately 45–50 Å . In contrast, Biotin-PEG4-Amine (C22H40N4O6S, ~504.6 g/mol, ~18–20 Å) and Biotin-PEG6-Amine (C26H48N4O8S, ~600.7 g/mol, ~27–30 Å) provide substantially shorter spacer arms [1]. The PEG11 spacer is specifically noted in multiple supplier specifications as 'a very long (11 PEG) spacer arm' designed to 'minimize steric hindrance involved with the binding to avidin molecules' by positioning the biotin moiety sufficiently distant from conjugated bulky proteins or surfaces [2]. This length-dependent effect on steric relief is a class-level inference derived from comparative molecular design principles across the Biotin-PEGn series, where increasing n directly increases the molecular reach and flexibility of the biotin ligand .

Biotinylation Avidin-Biotin Binding Steric Accessibility

Molecular Weight and Hydrodynamic Volume Comparison: Biotin-PEG11-Amine (771 Da) Versus Biotin-PEG23-Amine (~1300 Da)

Biotin-PEG11-Amine has a molecular weight of 770.98 g/mol (formula C34H66N4O13S), positioning it at an intermediate molecular weight within the Biotin-PEGn-Amine series [1]. In comparison, Biotin-PEG23-Amine (Biotin-PEG23-NH2) has a molecular weight of approximately 1299.5 g/mol (formula ~C58H114N4O25S) with 23 ethylene oxide units—more than twice the molecular weight and chain length of the PEG11 variant [2]. The extended chain length of PEG23 exceeds approximately 90–100 Å, which is roughly double that of PEG11 [3]. While no direct head-to-head comparative binding data is available in the public domain, the class-level inference from PEG linker design principles indicates that excessively long PEG chains (n > 12) increase the conjugate's hydrodynamic radius, potentially leading to chain entanglement, reduced effective biotin accessibility due to random coil formation, and altered in vivo pharmacokinetics if incorporated into therapeutic conjugates [4].

PROTAC Linker Drug Delivery Hydrodynamic Radius

Aqueous Solubility Enhancement: PEG11 Spacer Contribution Versus Non-PEGylated Biotinylation Reagents

Biotin-PEG11-Amine demonstrates solubility in water and aqueous buffers, as well as in organic solvents including DMSO, DMF, and DCM . BPS Bioscience reports a specific aqueous solubility value of 25 mg/mL for Biotin-PEG11-Amine under standard preparation conditions [1]. The hydrophilic PEG11 spacer 'increases solubility in aqueous media of the molecules conjugated to the biotin compound'—a functional property consistently documented across multiple independent vendor specifications [2]. In contrast, non-PEGylated biotinylation reagents such as Biotin-NHS (N-hydroxysuccinimidobiotin, C14H19N3O5S, 341.4 g/mol) or Biotin-hydrazide lack the hydrophilic PEG spacer entirely and exhibit significantly lower aqueous solubility of their conjugates, often requiring organic co-solvents for dissolution [3]. This solubility differential is a class-level inference based on the established principle that PEGylation imparts hydrophilicity and aqueous compatibility to bioconjugates.

Aqueous Solubility Bioconjugation PEGylation

Non-Specific Binding Reduction: PEG11 Spacer Performance in Surface Functionalization

The PEG11 spacer in Biotin-PEG11-Amine is characterized as 'flexible, hydrophobic-low, and non-immunogenic,' specifically designed to 'effectively reduce non-specific adsorption' [1]. This property is critical in surface functionalization applications (e.g., biosensor platforms, nanoparticle coatings, SPR chips) where non-specific protein binding can generate background signal and compromise assay sensitivity. While direct quantitative surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) data comparing Biotin-PEG11-Amine against shorter PEG variants are not publicly available in open literature, the class-level inference from PEG surface chemistry principles establishes that longer PEG brushes (n ≥ 8) provide superior protein-repellent properties compared to shorter PEG chains (n ≤ 4), which form less dense and less effective anti-fouling layers [2]. Biotin-PEG11-Amine, with its 11-unit PEG chain, falls within this optimal anti-fouling length regime .

Surface Functionalization Non-Specific Adsorption Biosensor

Functional Reactivity: Primary Amine Coupling Specificity Versus Thiol-Reactive Biotin-PEG11-Maleimide

Biotin-PEG11-Amine terminates in a primary amine group that 'can be coupled to carboxyl groups or 5′-phosphate groups to form stable amide bonds' [1]. The amine functionality reacts efficiently with NHS esters, isocyanates, and activated carboxylic acids (e.g., via EDC/NHS chemistry) under mild aqueous conditions [2]. This contrasts with thiol-reactive variants such as Biotin-PEG11-Maleimide, which targets free sulfhydryl groups (-SH) on cysteine residues. The amine-terminated compound is particularly suited for labeling proteins at lysine residues or the N-terminus, as well as for conjugating to carboxylated surfaces or nanoparticles [3]. This functional group specificity is a direct structural differentiator: Biotin-PEG11-Amine cannot substitute for Biotin-PEG11-Maleimide in thiol-targeting applications, and vice versa. Selection between these two compounds depends entirely on the available reactive group on the target biomolecule [4].

Bioconjugation Amine Coupling Heterobifunctional Linkers

Biotin-PEG11-Amine Application Scenarios: Where PEG11 Length and Amine Reactivity Provide Functional Superiority


PROTAC Linker Synthesis: Optimized Spacer Length for Ternary Complex Formation

Biotin-PEG11-Amine serves as a biotin-labeled PROTAC linker, where the 11-unit PEG spacer provides sufficient length and flexibility to bridge an E3 ubiquitin ligase ligand and a target protein ligand without imposing steric constraints that would impair ternary complex formation . The PEG11 length (~45–50 Å extended) offers an intermediate spacing that balances molecular reach against excessive conformational entropy that could reduce degradation efficiency . Shorter PEG variants (n = 2–4, ~18–20 Å) may be insufficient to span the distance between binding pockets of large protein pairs, while longer PEG23 variants (~90–100 Å) introduce greater flexibility and potentially lower effective molarity of the two ligands [1].

Biotinylation of Large Proteins and Antibodies with Reduced Steric Hindrance

When biotinylating bulky biomolecules such as IgG antibodies (150 kDa) or large multi-domain proteins, the PEG11 spacer positions the biotin moiety sufficiently distant from the protein surface to prevent steric occlusion of the avidin/streptavidin binding pocket . This is particularly critical for immunoassays (ELISA, Western blot, immunohistochemistry) and pull-down experiments where biotin-avidin binding efficiency directly impacts detection sensitivity [2]. Shorter PEG spacers (n ≤ 4) may bury the biotin group against the protein surface, reducing apparent affinity for streptavidin and compromising assay performance.

Nanoparticle and Biosensor Surface Functionalization for Anti-Fouling Coatings

Biotin-PEG11-Amine is employed to functionalize carboxylated nanoparticles, hydrogel surfaces, and SPR biosensor chips, where the PEG11 chain provides a hydrophilic, non-immunogenic spacer that reduces non-specific protein adsorption [3]. The primary amine enables covalent attachment to carboxylated surfaces via EDC/NHS chemistry, while the exposed biotin captures streptavidin-conjugated detection reagents [4]. The PEG11 length provides more effective surface passivation against non-specific binding than shorter PEG variants (n ≤ 4), improving signal-to-noise ratios in biosensing applications .

Affinity Purification and Pull-Down Assays Requiring Extended Biotin Reach

In affinity purification workflows (streptavidin agarose/biotin pull-down), Biotin-PEG11-Amine enables biotinylation of target proteins or peptides with an extended spacer arm that maximizes capture efficiency on streptavidin-coated beads [5]. The 11-unit PEG chain prevents steric crowding at the bead surface, allowing higher binding capacity and more complete target recovery compared to shorter biotinylation reagents . This is especially relevant when purifying large protein complexes or when the biotinylated protein is subsequently used in downstream functional assays that require the biotin-streptavidin interaction to be fully accessible.

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